Midaglizole hydrochloride

描述

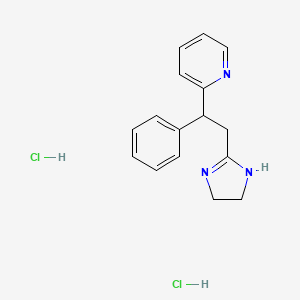

2-[2-(4,5-Dihydro-1H-imidazol-2-yl)-1-phenylethyl]pyridine dihydrochloride is a chemical compound that features a unique combination of imidazole and pyridine rings. This compound is of interest due to its potential applications in various fields, including medicinal chemistry and materials science. The presence of both imidazole and pyridine moieties in its structure allows for diverse chemical reactivity and biological activity.

准备方法

Synthetic Routes and Reaction Conditions: The synthesis of Midaglizole hydrochloride typically involves the following steps:

Formation of the Imidazole Ring: The imidazole ring can be synthesized through the cyclization of appropriate precursors such as α-azido chalcones, aryl aldehydes, and anilines in the presence of catalysts like erbium triflate.

Attachment of the Phenylethyl Group: The phenylethyl group can be introduced via a Friedel-Crafts alkylation reaction using phenylethyl chloride and a Lewis acid catalyst.

Formation of the Pyridine Ring: The pyridine ring can be synthesized through a condensation reaction involving appropriate precursors such as 2-aminopyridine and aldehydes.

Industrial Production Methods: Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions .

Types of Reactions:

Oxidation: The imidazole ring can undergo oxidation reactions to form imidazolones or other oxidized derivatives.

Reduction: The compound can be reduced to form dihydro derivatives, which may exhibit different biological activities.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are commonly used.

Substitution: Reagents like halogens, alkyl halides, and nucleophiles are used under appropriate conditions.

Major Products:

Oxidation Products: Imidazolones and other oxidized derivatives.

Reduction Products: Dihydro derivatives.

Substitution Products: Various substituted pyridine derivatives.

科学研究应用

Pharmacological Properties

Midaglizole hydrochloride exhibits a range of pharmacological effects, particularly as an anti-inflammatory agent . Research indicates its ability to modulate immune responses and inhibit inflammatory pathways, making it a candidate for further investigation in therapeutic applications related to inflammation and immune modulation.

Therapeutic Applications

This compound has been studied for various therapeutic applications, including:

- Anti-inflammatory Treatments : Its ability to reduce inflammation positions it as a potential treatment for conditions such as arthritis and other inflammatory diseases.

- Metabolic Regulation : Studies have shown that midaglizole can influence blood glucose levels, suggesting potential applications in diabetes management .

- Neuroprotective Effects : Preliminary research indicates that midaglizole may have neuroprotective properties, which could be beneficial in neurodegenerative diseases.

Case Studies and Research Findings

Several studies have documented the effects and applications of this compound:

Comparison with Other Imidazole Derivatives

This compound shares structural similarities with other imidazole derivatives, which have diverse pharmacological activities. Here is a comparison table highlighting some key derivatives:

| Compound | Primary Action | Therapeutic Use |

|---|---|---|

| This compound | Anti-inflammatory, metabolic regulation | Inflammation, diabetes management |

| Ketoconazole | Antifungal | Fungal infections |

| Clotrimazole | Antifungal | Topical fungal infections |

Future Research Directions

Ongoing research is essential to fully elucidate the therapeutic potential of this compound. Areas for future investigation include:

- Long-term safety and efficacy studies.

- Clinical trials to assess its effectiveness in humans.

- Exploration of its mechanisms at the molecular level.

作用机制

The mechanism of action of Midaglizole hydrochloride involves its interaction with specific molecular targets and pathways:

相似化合物的比较

2-(4,5-Dihydro-1H-imidazol-2-yl)pyridine: Shares the imidazole and pyridine rings but lacks the phenylethyl group.

2-(1H-Imidazol-2-yl)pyridine: Similar structure but with different substitution patterns.

2-(4,5-Dihydro-1H-imidazol-2-yl)phenol: Contains a phenol group instead of the phenylethyl group.

Uniqueness:

- The presence of the phenylethyl group in Midaglizole hydrochloride imparts unique chemical and biological properties, making it distinct from other similar compounds.

生物活性

Midaglizole hydrochloride is an oral hypoglycemic agent that has been studied primarily for its effects on glucose metabolism in diabetic patients. This article provides a comprehensive overview of its biological activity, pharmacokinetics, and relevant case studies.

Overview of this compound

Midaglizole is classified as an α-glucosidase inhibitor, which works by delaying the absorption of carbohydrates in the intestines, thereby lowering blood glucose levels postprandially. It is particularly useful in managing type 2 diabetes mellitus (T2DM).

Pharmacokinetics

The pharmacokinetic profile of midaglizole has been characterized through various studies:

- Absorption : Midaglizole is well absorbed from the gastrointestinal tract, although food intake can slow its absorption due to delayed gastric emptying. Studies have shown that administering midaglizole 20 minutes before meals optimizes its effectiveness .

- Distribution : The compound exhibits a wide distribution in body tissues, with a linear correlation between plasma concentration and blood glucose levels observed after administration.

- Metabolism and Excretion : Midaglizole is primarily excreted via the kidneys, with minimal accumulation noted during multiple dosing regimens. The pharmacokinetics are dose-dependent up to 500 mg, indicating a robust safety profile for higher doses .

Biological Activity

Midaglizole's biological activity centers around its role in glycemic control:

- Mechanism of Action : As an α-glucosidase inhibitor, midaglizole prevents the breakdown of complex carbohydrates into simple sugars, leading to reduced glucose absorption and lower postprandial blood sugar levels.

- Efficacy : Clinical trials have demonstrated significant reductions in HbA1c levels among patients treated with midaglizole compared to placebo groups. For instance, a study indicated that patients receiving midaglizole showed a mean reduction in HbA1c of approximately 0.5% over 12 weeks .

Case Studies

Several case studies illustrate the practical applications of midaglizole in clinical settings:

- Case Study 1 : A 55-year-old male with poorly controlled T2DM was switched from metformin to midaglizole due to gastrointestinal side effects. After initiating treatment with midaglizole at 200 mg t.i.d., his HbA1c decreased from 8.5% to 7.6% over three months, demonstrating the drug's effectiveness in managing glycemic levels while minimizing side effects associated with other agents .

- Case Study 2 : Another patient, a 62-year-old female with T2DM and a history of cardiovascular disease, was prescribed midaglizole alongside lifestyle modifications. Over six months, her fasting blood glucose levels improved significantly, and she reported enhanced energy levels and weight stabilization .

Research Findings

Recent research has focused on optimizing midaglizole's use in combination therapies:

- A study found that combining midaglizole with other antidiabetic medications resulted in synergistic effects on glycemic control while maintaining safety profiles . This combination approach may be particularly beneficial for patients who do not achieve adequate control with monotherapy.

Summary Table

| Parameter | Value/Description |

|---|---|

| Drug Class | α-glucosidase inhibitor |

| Indication | Type 2 diabetes mellitus |

| Dosage Forms | Oral tablets (150 mg, 200 mg, etc.) |

| Mechanism of Action | Delays carbohydrate absorption |

| Key Findings | Reduces HbA1c by ~0.5% |

| Side Effects | Gastrointestinal disturbances (minimized) |

属性

IUPAC Name |

2-[2-(4,5-dihydro-1H-imidazol-2-yl)-1-phenylethyl]pyridine;dihydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H17N3.2ClH/c1-2-6-13(7-3-1)14(12-16-18-10-11-19-16)15-8-4-5-9-17-15;;/h1-9,14H,10-12H2,(H,18,19);2*1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PAKRIOPMNVCTCL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN=C(N1)CC(C2=CC=CC=C2)C3=CC=CC=N3.Cl.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H19Cl2N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

66529-17-7 (Parent) | |

| Record name | Midaglizole dihydrochloride | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0079689251 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID601000667 | |

| Record name | 2-[2-(4,5-Dihydro-1H-imidazol-2-yl)-1-phenylethyl]pyridine--hydrogen chloride (1/2) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601000667 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

324.2 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

79689-25-1 | |

| Record name | Midaglizole dihydrochloride | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0079689251 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-[2-(4,5-Dihydro-1H-imidazol-2-yl)-1-phenylethyl]pyridine--hydrogen chloride (1/2) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601000667 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | MIDAGLIZOLE DIHYDROCHLORIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/L29WU6X3A2 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。